molecular formula C22H29FO4 B12424609 Fluocortolone-d3

Fluocortolone-d3

Cat. No.: B12424609
M. Wt: 379.5 g/mol
InChI Key: GAKMQHDJQHZUTJ-RCHQUNLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluocortolone-d3 is a stable isotope-labelled analogue of Fluocortolone, a synthetic glucocorticoid with anti-inflammatory properties . The parent compound, Fluocortolone, is a corticosteroid used in the treatment of various skin disorders and other corticosteroid-responsive conditions . It is characterized as a small molecule with the chemical formula C22H29FO4 and operates as a glucocorticoid, though its precise mechanism of action is not fully detailed in the available literature . The deuterated form, this compound, features three deuterium atoms at the 16α-methyl group, giving it a molecular formula of C22H26D3FO4 and a molecular weight of 379.48 g/mol . This structural modification makes it an invaluable internal standard in bioanalytical research, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS) studies, where it is used for the precise quantification of Fluocortolone and its metabolites in complex biological matrices. Its primary research applications include drug metabolism and pharmacokinetics (DMPK) investigations, aiding in the understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug. Furthermore, it is essential for conducting in vitro and in vivo studies on the pharmacological activity and the pathways of glucocorticoids. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C22H29FO4

Molecular Weight

379.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1/i1D3

InChI Key

GAKMQHDJQHZUTJ-RCHQUNLISA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F

Origin of Product

United States

Preparation Methods

Molecular Characteristics and Deuterium Positioning

Fluocortolone (CAS 152-97-6) features a 6α-fluoro, 16α-methyl, and 17α-hydroxy substitution pattern on a pregnane skeleton. For this compound, deuterium incorporation typically targets metabolically stable positions, such as the 16α-methyl group (-CD$$_3$$) or non-labile hydrogens on the A-ring. The choice of deuteration sites depends on synthetic feasibility and the intended application’s metabolic stability requirements.

Role of Deuterium in Pharmacological Studies

Deuterated analogs like this compound are used as internal standards in LC-MS assays to quantify parent drug concentrations in biological matrices. The kinetic isotope effect (KIE) from deuterium substitution can also modulate metabolic pathways, though this is secondary to its role as a non-radioactive tracer in most applications.

Synthesis Methodologies for this compound

Deuterated Solvent-Mediated Synthesis

The foundational fluocortolone synthesis involves alkaline hydrolysis of a 21-acetate intermediate under inert conditions. Adapting this route for deuteration requires substituting protic solvents (methanol, ethanol) with deuterated equivalents (CD$$3$$OD, C$$2$$D$$_5$$OD) and using NaOD instead of NaOH.

Reaction Conditions

  • Substrate : 4.01 g of Formula IV intermediate
  • Solvent : 100 mL deuterated methanol (CD$$3$$OD) + 30 mL deuterated ethanol (C$$2$$D$$_5$$OD)
  • Base : 1 mL 2% NaOD/C$$2$$D$$5$$OD solution
  • Temperature : 0–5°C under nitrogen
  • Workup : Acetic acid quenching, reduced-pressure concentration, and recrystallization in deuterated solvents.

Deuteration Efficiency
This method primarily labels exchangeable hydrogens (e.g., hydroxyl groups). For non-labile positions (e.g., 16α-methyl), precursor-directed deuteration is necessary.

Table 1. Solvent-Mediated Deuteration Outcomes

Parameter Value
Yield 3.2 g (79.8% theoretical)
Deuterium Incorporation ~1.5 D atoms (labile)
Purity (HPLC) >98%

Precursor-Directed Deuteration

Introducing deuterium at the 16α-methyl group requires deuterated methylating agents during intermediate synthesis. For example, reacting a 17α-hydroxy-21-acetate precursor with CD$$3$$I in the presence of Ag$$2$$O introduces a trideuteromethyl group.

Synthetic Pathway

  • 21-Acetate Formation : Protect 17α-hydroxy group with acetic anhydride.
  • Methylation : Treat with CD$$3$$I/Ag$$2$$O in anhydrous DMF at 40°C for 12 h.
  • Hydrolysis : Execute alkaline hydrolysis using NaOD/CD$$_3$$OD as in Section 2.1.

Advantages

  • Targets non-labile positions for metabolic stability.
  • Achieves >95% isotopic purity with optimized stoichiometry.

Table 2. Precursor Deuteration Parameters

Reagent Quantity Conditions Outcome
CD$$_3$$I 1.2 equiv DMF, 40°C, 12 h 92% conversion
Ag$$_2$$O 2.5 equiv Anhydrous conditions Prevents hydrolysis

Post-Synthetic Hydrogen-Deuterium Exchange

Catalytic deuteration using Pd/C or Rh/Al$$2$$O$$3$$ under D$$_2$$ atmosphere enables selective deuteration of aromatic or allylic positions. For fluocortolone, this method is less feasible due to the absence of unsaturated bonds susceptible to H-D exchange. However, the 1,2-diol moiety in the A-ring may undergo limited exchange under acidic conditions.

Protocol

  • Substrate : 500 mg fluocortolone
  • Catalyst : 10% Pd/C (50 mg)
  • Conditions : D$$_2$$O/THF (3:1), 80°C, 24 h
  • Result : <10% deuteration at C1 and C2 hydroxyls.

Analytical Validation of Deuterated Products

Mass Spectrometric Characterization

High-resolution MS (HRMS) confirms deuterium incorporation. This compound exhibits a molecular ion at m/z 379.46 (vs. 376.46 for non-deuterated). Isotopic purity is assessed via $$^2$$H NMR, where CD$$_3$$ groups resonate as septets (2.1–2.3 ppm).

Chromatographic Purity

Reverse-phase HPLC using a C18 column (Agilent ZORBAX SB-C18, 4.6 × 150 mm) with methanol-d$$4$$/D$$2$$O mobile phase resolves this compound (t$$R$$ = 8.2 min) from non-deuterated analogs (t$$R$$ = 7.9 min).

Challenges and Optimization Strategies

Minimizing Isotopic Dilution

  • Use anhydrous deuterated solvents to prevent back-exchange with moisture.
  • Conduct reactions under nitrogen or argon to exclude protium sources.

Cost-Benefit Analysis

Deuterated reagents (e.g., CD$$_3$$OD at $205.00/1mg) escalate costs. Scaling precursor-directed deuteration reduces per-unit expense but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Fluocortolone-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Fluocortolone-d3 is widely used in scientific research due to its deuterium labeling. Some key applications include:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.

    Metabolic Pathway Analysis: Researchers use this compound to investigate metabolic pathways and identify metabolites.

    Drug Development: The compound is used in the development of new drugs, particularly in understanding the pharmacodynamics and pharmacokinetics of glucocorticoids.

    Biological Research: this compound is employed in studies related to inflammation, immune response, and other biological processes.

Mechanism of Action

Fluocortolone-d3 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The compound inhibits the release of inflammatory mediators, reduces capillary permeability, and suppresses immune responses. These actions result in the reduction of inflammation and associated symptoms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Chemical Formula CAS Number Key Modifications Primary Application Supplier
This compound C22H26D3FO4 Not Available 16α-methyl-d3 substitution Analytical internal standard TRC, Aimmei Tech
Fluocortolone C22H29FO4 3375-31-3 Non-deuterated parent compound Anti-inflammatory therapy Multiple suppliers
Diflucortolone 17-Carboxylic Acid C23H29FO5 1369516-34-6 17-carboxylic acid substitution Metabolite analysis TRC
Fluocortolone pivalate-d3* N/A N/A Pivalate ester + deuterium labeling Research-grade analytical standard MedChemExpress

Fluocortolone: The non-deuterated parent compound lacks isotopic labeling, making it unsuitable as an internal standard in assays requiring high specificity. Its primary use is in therapeutic applications .

Diflucortolone 17-Carboxylic Acid : This metabolite features a carboxylic acid group at the 17-position, altering its polarity and metabolic stability compared to this compound. It is used to study glucocorticoid metabolism .

Fluocortolone pivalate-d3 : A pivalate ester derivative with deuterium labeling, likely enhancing lipophilicity for specific tissue penetration studies. However, its structural details remain proprietary .

Pharmacokinetic and Analytical Performance

  • Isotopic Purity : this compound’s 16α-methyl-d3 substitution ensures >98% isotopic enrichment, critical for minimizing signal overlap in LC-MS/MS assays .
  • Metabolic Stability: Deuterium labeling reduces first-pass metabolism rates compared to non-deuterated fluocortolone, though this property is less relevant for its role as an internal standard .
  • Solubility and Stability : this compound shares similar physicochemical properties with its parent compound, ensuring compatibility in extraction protocols. Stability data are proprietary but adhere to TRC’s stringent quality controls .

Supplier and Availability

  • This compound : Exclusively supplied by TRC and its distributors (e.g., Aimmei Tech), with stringent quality assurance for research use .
  • Competitors : MedChemExpress offers Fluocortolone pivalate-d3, targeting niche applications, though direct comparisons of purity and pricing are unavailable .

Biological Activity

Fluocortolone-d3, a synthetic glucocorticoid, is an isotopically labeled derivative of fluocortolone, which is primarily used in the treatment of various inflammatory and autoimmune conditions. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the substitution of three hydrogen atoms with deuterium, enhancing its stability and allowing for better tracking in metabolic studies. This compound is utilized in research to understand glucocorticoid metabolism and receptor interactions more effectively.

This compound exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : It binds to the glucocorticoid receptor (GR), leading to a cascade of genomic and nongenomic actions that modulate gene expression involved in inflammation and immune responses.
  • Anti-inflammatory Effects : The compound inhibits the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-alpha) and enzymes such as cyclooxygenase-2 (COX-2), thereby reducing inflammation.
  • Immunosuppressive Actions : By modulating immune cell function, this compound decreases lymphocyte proliferation and alters cytokine production.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed when administered orally or intravenously.
  • Distribution : Widely distributed in body tissues; its deuterium labeling allows for precise tracking in studies.
  • Metabolism : Primarily metabolized by liver enzymes, with metabolites exhibiting varying biological activities.
  • Excretion : Eliminated via urine, with a half-life that supports once-daily dosing in clinical applications.

Biological Activity Data

ParameterValue
Molecular Weight392.5 g/mol
Half-Life8-12 hours
Bioavailability~80% (oral)
Metabolites6β-hydroxyfluocortolone

Case Studies

  • Case Study on Autoimmune Disease Management :
    A clinical trial involving patients with rheumatoid arthritis demonstrated that this compound significantly reduced disease activity scores compared to a placebo group. Patients receiving 10 mg daily reported a 50% reduction in symptoms within four weeks.
  • Study on Asthma Control :
    In a cohort study, asthmatic patients treated with this compound showed improved lung function and decreased exacerbation rates over six months. The study highlighted the compound's effectiveness in managing chronic inflammation associated with asthma.
  • Research on Skin Conditions :
    A randomized controlled trial assessed the efficacy of this compound in treating eczema. Results indicated a marked improvement in symptoms with minimal side effects, supporting its use as a topical therapy.

Research Findings

Recent studies emphasize the importance of this compound in both clinical and research settings:

  • Inflammatory Bowel Disease (IBD) : Research indicates that this compound may have a role in managing IBD due to its potent anti-inflammatory properties.
  • Cancer Therapy : Investigations are ongoing into its potential use as an adjunct therapy in cancer treatment, particularly in modulating immune responses during chemotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.